molecular formula C10H9BrF3NO B2942058 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 3854-19-1

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2942058
CAS No.: 3854-19-1
M. Wt: 296.087
InChI Key: XIWMZTOAUKQLAP-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a halogenated propanamide derivative with the molecular formula C₁₁H₁₁BrF₃NO and a molecular weight of 310.11 g/mol . Its CAS registry number is 1365962-90-8, and it is characterized by a bromine atom at the β-position of the propanamide backbone and a trifluoromethyl (-CF₃) group on the ortho position of the phenyl ring . This compound is typically synthesized via nucleophilic substitution or coupling reactions involving brominated propanoyl halides and substituted anilines.

Properties

IUPAC Name

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMZTOAUKQLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the bromination of N-[2-(trifluoromethyl)phenyl]propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the propanamide backbone undergoes nucleophilic substitution under basic or catalytic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionBenzylamine, K₂CO₃, DMF, 80°C, 12hN-(2-(Trifluoromethyl)phenyl)-β-benzylpropanamide78%
Thiol substitutionThiophenol, Et₃N, THF, rt, 6hβ-Phenylthio derivative65%
HydrolysisNaOH (aq), reflux, 4h2-Hydroxy-N-[2-(trifluoromethyl)phenyl]propanamide92%

Key Findings :

  • Substitution efficiency depends on nucleophile strength and solvent polarity.

  • Electron-withdrawing trifluoromethyl group enhances leaving-group ability of bromide .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds.

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, THF/H₂O, 80°C, 8hBiarylpropanamide derivative73%
Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100°CN-Aryl functionalized analogs68%

Mechanistic Insights :

  • Oxidative addition of Pd(0) to the C–Br bond initiates coupling.

  • Trifluoromethyl group stabilizes intermediates through inductive effects .

Elimination Reactions

Dehydrohalogenation forms α,β-unsaturated amides under strong basic conditions.

BaseSolventTemperatureProduct (Alkene)YieldSource
KOtBuDMF110°CN-[2-(Trifluoromethyl)phenyl]acrylamide81%
DBUToluene90°CSame as above76%

Structural Impact :

  • Elimination generates planar acrylamide structures, enhancing conjugation.

Reduction Reactions

Selective reduction pathways modify the amide or bromide groups.

ReagentConditionsProductYieldSource
LiAlH₄THF, 0°C → rt, 2h3-Amino-N-[2-(trifluoromethyl)phenyl]propanol58%
H₂, Pd/CEtOH, 50 psi, 12hDe-brominated propanamide89%

Limitations :

  • LiAlH₄ reduces both amide and bromide, requiring controlled conditions.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes directed electrophilic substitution.

ReactionReagentsPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 0°CPara to CF₃2-Bromo-N-[2-(trifluoromethyl)-4-nitrophenyl]propanamide44%
SulfonationClSO₃H, 60°CMeta to CF₃Sulfonic acid derivative37%

Regioselectivity :

  • CF₃ group directs electrophiles to meta/para positions via resonance and inductive effects .

Radical Reactions

Bromide participates in atom-transfer radical polymerization (ATRP) or photoredox catalysis.

ApplicationInitiator/Co-catalystPolymer/ProductPDISource
ATRPCuBr/PMDETAPoly(propanamide) derivatives1.12
Photoredox couplingIr(ppy)₃, Blue LEDCross-coupled heterocycles-

Advantages :

  • Bromide serves as a chain-transfer agent in controlled polymer synthesis .

Scientific Research Applications

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research, including use as a building block in synthesizing more complex molecules and investigation into its potential biological activity. Its applications span across chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound serves as a building block in the synthesis of complex molecules, particularly in developing pharmaceuticals and agrochemicals.

Biology It is also investigated for its potential biological activity, including antimicrobial and anticancer properties. Compounds with trifluoromethyl groups often demonstrate enhanced activity against bacteria and fungi because of increased lipophilicity and metabolic stability.

Medicine Due to its unique chemical structure and biological activity, it is explored as a potential drug candidate. Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Industry It is utilized in producing specialty chemicals and materials, including polymers and coatings.

This compound is a compound of interest in medicinal chemistry because of its potential biological activities. Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been noted that compounds with trifluoromethyl groups often demonstrate enhanced activity against bacteria and fungi due to increased lipophilicity and metabolic stability.

Antitumor Properties

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound -Br (β-position), -CF₃ (ortho-phenyl) C₁₁H₁₁BrF₃NO 310.11 1365962-90-8
3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide -Br (β-position), -Cl (ortho-phenyl), -CF₃ (para-phenyl) C₁₀H₈BrClF₃NO 330.53 2728-59-8
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide -Br (β-position), -OH, -CH₃ (α-position), -NO₂ (para-phenyl), -CF₃ C₁₁H₁₀BrF₃N₂O₄ 371.11 206193-18-2
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide -Cl (para-phenyl), -CF₃, -CH₃ (α-position) C₁₂H₁₃ClF₃NO 295.69 Not provided
3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide Ketone (β-position), phenyl ring, -CF₃ (ortho-phenyl) C₁₆H₁₂F₃NO₂ 307.27 393-34-0

Key Observations :

  • Bromine Position : The target compound and its analogs (e.g., ) share a bromine atom at the β-position, which enhances electrophilicity and reactivity in substitution reactions.
  • Trifluoromethyl Group : The -CF₃ group in the ortho position (target compound) or para position (e.g., ) contributes to metabolic stability and lipophilicity, critical for pharmacokinetics .
  • Functional Modifications : Hydroxyl (e.g., ) or ketone groups (e.g., ) alter hydrogen-bonding capacity and solubility.

Key Observations :

  • Yield Variability : Yields for brominated propanamides range widely (34–85%), influenced by steric hindrance from substituents (e.g., vs. ).
  • Melting Points: Compounds with polar groups (e.g., -NO₂ in ) exhibit higher melting points due to intermolecular interactions.

Biological Activity

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10H10BrF3N
  • Molecular Weight : 257.1 g/mol
  • CAS Number : 3854-19-1

The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Specific studies on this compound have highlighted its potential in various therapeutic areas.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been noted that compounds with trifluoromethyl groups often demonstrate enhanced activity against bacteria and fungi due to increased lipophilicity and metabolic stability.

Antitumor Properties

In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of human breast adenocarcinoma (MCF-7) cells, with IC50 values suggesting significant potency against tumor cells .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with related compounds, indicating potential pathways for therapeutic action .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Anticancer Activity : A study demonstrated that derivatives with trifluoromethyl groups showed enhanced apoptosis induction in MCF-7 cells, suggesting a possible role for this compound in cancer therapy .
  • Antimicrobial Studies : Compounds structurally related to this compound were evaluated for their efficacy against Chlamydia species, showing selective inhibition without significant toxicity to host cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key parameters include:

  • Absorption : The lipophilic nature of the compound may enhance absorption through biological membranes.
  • Metabolism : The presence of halogen atoms can influence metabolic pathways and stability.
  • Excretion : Further studies are needed to elucidate the excretion routes and half-life of the compound.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMMaximizes reactivity
BaseTriethylamine (2 eq.)Neutralizes HBr
Temperature0–5°CReduces degradation

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 1.8–2.1 ppm (CH3 from propanamide) and δ 7.5–8.0 ppm (aromatic protons) confirm structure .
    • ¹³C NMR : Peaks at ~170 ppm (amide carbonyl) and 120–140 ppm (CF3-substituted aryl carbons) .
  • FT-IR : Strong bands at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion (e.g., m/z 319.99 [M-H]⁻) .
  • X-ray Diffraction : Resolves crystallographic ambiguities, such as bromophenyl moiety torsional angles (e.g., 15–20° twist observed in analogs) .

Q. Table 3: Bioactivity Profile of Analogous Compounds

CompoundTRPV1 IC50 (nM)Selectivity (vs. TRPA1)Reference
2-Bromo-N-(4-F-Ph)120 ± 15>100-fold
N-(2-CF3-Ph) variant85 ± 10>50-fold

Advanced: How should stability studies under various pH and temperature conditions be designed to assess degradation pathways?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Incubate in buffers (pH 1–10, 37°C) for 24–72 h. Monitor via HPLC for degradation products (e.g., hydrolyzed amide bond) .
    • Thermal Stability : Accelerated testing at 40–60°C; use Arrhenius plots to extrapolate shelf life .
  • Analytical Tools :
    • LC-HRMS : Identifies degradants (e.g., m/z 242.0 [M-Br]+ from dehalogenation).
    • NMR Tracking : Detect pH-dependent hydrolysis (amide → carboxylic acid) .

Key Finding : In analogs, acidic conditions (pH <3) caused 30% degradation in 48 h via amide hydrolysis .

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